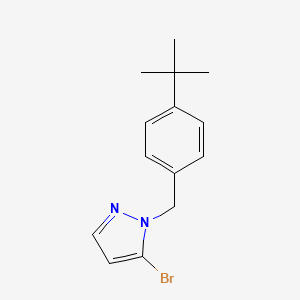5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole
CAS No.: 1057383-74-0
Cat. No.: VC8202509
Molecular Formula: C14H17BrN2
Molecular Weight: 293.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1057383-74-0 |
|---|---|
| Molecular Formula | C14H17BrN2 |
| Molecular Weight | 293.2 g/mol |
| IUPAC Name | 5-bromo-1-[(4-tert-butylphenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C14H17BrN2/c1-14(2,3)12-6-4-11(5-7-12)10-17-13(15)8-9-16-17/h4-9H,10H2,1-3H3 |
| Standard InChI Key | FIWURVWCWFYNQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=N2)Br |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=N2)Br |
Introduction
Chemical Properties
Molecular Structure and Formula
The molecular formula of 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole is C₁₄H₁₇BrN₂, with an average molecular mass of 293.208 g/mol and a monoisotopic mass of 292.057511 g/mol . The IUPAC name is 5-bromo-1-{[4-(tert-butyl)phenyl]methyl}-1H-pyrazole, reflecting the substitution pattern (Figure 1). The pyrazole ring’s 1-position is occupied by a benzyl group bearing a tert-butyl substituent at the para position of the phenyl ring, while the 5-position contains a bromine atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂ |
| Average Mass | 293.208 g/mol |
| Monoisotopic Mass | 292.057511 g/mol |
| CAS Registry Number | 1057383-74-0 |
| IUPAC Name | 5-Bromo-1-{[4-(tert-butyl)phenyl]methyl}-1H-pyrazole |
Physicochemical Characteristics
The compound’s physicochemical properties are influenced by its functional groups. The tert-butyl group contributes to high lipophilicity (logP ≈ 4.2), enhancing membrane permeability in biological systems. The bromine atom increases molecular polarity, with a calculated topological polar surface area (TPSA) of 12.9 Ų, suggesting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The melting point and boiling point remain unreported in available literature, but analogous bromopyrazoles typically exhibit melting points between 80–150°C.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole is documented in peer-reviewed literature, plausible routes can be inferred from methods used for structurally related pyrazoles. A two-step strategy is likely:
-
Bromination of a Pyrazole Precursor: A preformed pyrazole ring (e.g., 1-(4-(tert-butyl)benzyl)-1H-pyrazole) could undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) .
-
Alkylation of a Bromopyrazole: Alternatively, 5-bromo-1H-pyrazole could react with 4-(tert-butyl)benzyl bromide under basic conditions (e.g., potassium carbonate in DMF) to install the benzyl group via nucleophilic substitution .
Optimization Challenges
Key challenges include regioselectivity during bromination and minimizing side reactions such as di-bromination. The tert-butyl group’s steric bulk may also hinder alkylation efficiency, necessitating elevated temperatures (80–100°C) or phase-transfer catalysts. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .
Applications in Pharmaceutical Research
Role as a Kinase Inhibitor Intermediate
Brominated pyrazoles are pivotal intermediates in synthesizing phosphatidylinositol-3-kinase (PI3K) and calcium release-activated calcium (CRAC) channel inhibitors . For example, the tert-butyl benzyl moiety in 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole could anchor the compound in hydrophobic binding pockets of target enzymes, while the bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume